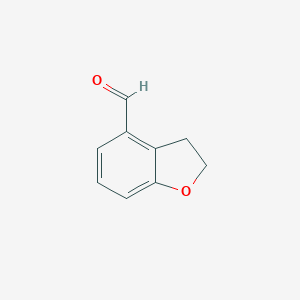
3-Acetyloxy-5-chloroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyloxy-5-chloroindole is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for 3-Acetyloxy-5-chloroindole were not found, indole derivatives can be synthesized using various methodologies. Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .Molecular Structure Analysis
The molecular structure of 3-Acetyloxy-5-chloroindole consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The boiling point of 3-Acetyloxy-5-chloroindole is predicted to be approximately 372.6°C at 760 mmHg. The density is predicted to be approximately 1.4 g/cm3. The refractive index is predicted to be n20D 1.64 .Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, including 3-Acetyloxy-5-chloroindole, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives a subject of interest among researchers .
Allosteric Modulation of the 5-HT₃ Receptor
5-Chloroindole, a related compound, has been identified as a potent allosteric modulator of the 5-HT₃ receptor . This receptor is a ligand-gated ion channel that is modulated allosterically by various compounds . The study of 5-chloroindole could provide insights into the potential applications of 3-Acetyloxy-5-chloroindole in this area.
Antiviral Activity
Indole derivatives have been reported to show antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . This suggests that 3-Acetyloxy-5-chloroindole could potentially be explored for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that 3-Acetyloxy-5-chloroindole could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that 3-Acetyloxy-5-chloroindole could potentially be explored for its anticancer properties.
Inhibition of Mutant EGFR/BRAF Pathways
A novel series of 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . This suggests that 3-Acetyloxy-5-chloroindole could potentially be explored for its applications in this area.
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the potential applications of 3-Acetyloxy-5-chloroindole in various fields, such as medicine and pharmacology.
Mécanisme D'action
Target of Action
3-Acetyloxy-5-chloroindole, also known as (5-chloro-1H-indol-3-yl) acetate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 3-Acetyloxy-5-chloroindole may also interact with various targets. For instance, indole derivatives have shown inhibitory activity against glycogen phosphorylase (GP), a key enzyme in glucose metabolism .
Mode of Action
Indole derivatives are known to mimic peptide structures and reversibly bind to enzymes . This suggests that 3-Acetyloxy-5-chloroindole might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways . For example, they can stimulate the production of plant hormones like indole-3-acetic acid through the degradation of tryptophan . They also have the potential to activate plant immunity . Therefore, it’s plausible that 3-Acetyloxy-5-chloroindole could influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives have demonstrated diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 3-Acetyloxy-5-chloroindole could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability and interaction with its targets .
Propriétés
IUPAC Name |
(5-chloro-1H-indol-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSSBGDLKMSHCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-indol-3-yl acetate | |
CAS RN |
114306-00-2 |
Source


|
| Record name | 5-chloro-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)
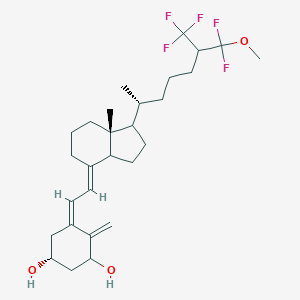


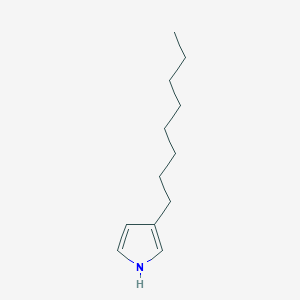


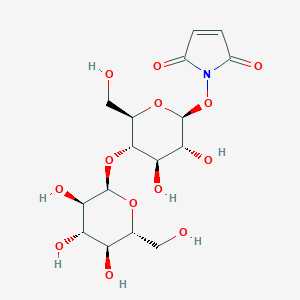
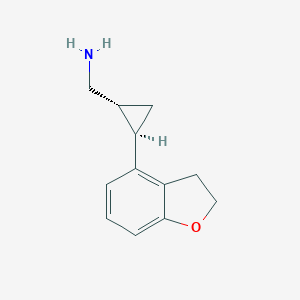
![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
